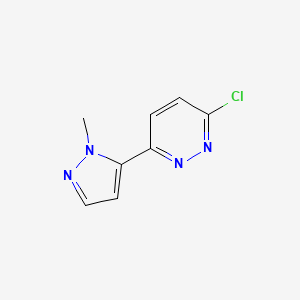3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine
CAS No.: 1472021-67-2
Cat. No.: VC6354018
Molecular Formula: C8H7ClN4
Molecular Weight: 194.62
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1472021-67-2 |
|---|---|
| Molecular Formula | C8H7ClN4 |
| Molecular Weight | 194.62 |
| IUPAC Name | 3-chloro-6-(2-methylpyrazol-3-yl)pyridazine |
| Standard InChI | InChI=1S/C8H7ClN4/c1-13-7(4-5-10-13)6-2-3-8(9)12-11-6/h2-5H,1H3 |
| Standard InChI Key | HAKCPZPODQWDBJ-UHFFFAOYSA-N |
| SMILES | CN1C(=CC=N1)C2=NN=C(C=C2)Cl |
Introduction
Structural and Chemical Properties of 3-Chloro-6-(1-Methyl-1H-Pyrazol-5-yl)Pyridazine
Molecular Architecture
The compound features a pyridazine core substituted at position 3 with a chlorine atom and at position 6 with a 1-methyl-1H-pyrazol-5-yl group. This arrangement introduces steric and electronic effects that influence reactivity. The pyrazole ring’s 1-methyl group enhances metabolic stability compared to unsubstituted analogs, while the chlorine atom at position 3 may facilitate nucleophilic substitution reactions .
Spectroscopic Characterization
While direct data for this compound are scarce, related pyridazine-pyrazole hybrids provide insight. For example, 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine ( ) exhibits distinct NMR signals at δ 2.25 ppm (3-CH) and δ 2.72 ppm (5-CH). The target compound’s pyrazole protons are expected near δ 6.05–6.14 ppm, with pyridazine protons appearing as doublets between δ 7.55–8.34 ppm .
Synthetic Methodologies
Conventional Synthesis Routes
Pyridazine derivatives are typically synthesized via cyclization or nucleophilic aromatic substitution. A plausible route for 3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine involves:
-
Chlorination: Introducing chlorine at position 3 using POCl or PCl.
-
Cross-Coupling: Suzuki-Miyaura coupling to attach the 1-methylpyrazole group at position 6 .
A comparative study of conventional vs. microwave-assisted synthesis for analogous compounds ( ) shows microwave irradiation reduces reaction times from 10 hours to 10 minutes while improving yields (84% → 92%) .
Table 1: Synthetic Conditions for Pyridazine-Pyrazole Hybrids
| Step | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 5–10 hours | 10–30 minutes |
| Yield | 60–85% | 85–95% |
| Key Reagents | POCl, Pd catalysts | Same reagents, reduced solvent |
Challenges and Future Directions
Synthetic Optimization
Current methods for pyridazine functionalization face limitations in regioselectivity. Advanced catalytic systems (e.g., Pd-XPhos) may improve yield and purity during cross-coupling steps .
Biological Screening
Priority areas include:
-
Toxicity Profiling: Assessing environmental impact for agrochemical use.
-
Structure-Activity Relationships: Modifying the pyrazole’s substitution pattern to enhance efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume